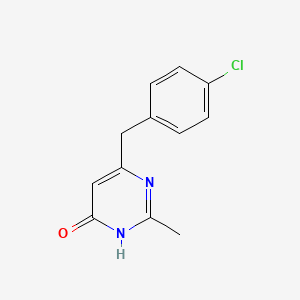

6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-14-11(7-12(16)15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZLJVLQYCIMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol generally follows a sequence of key steps:

Step 1: Benzyl Chloride Reaction

The process begins with 4-chlorobenzyl chloride undergoing nucleophilic substitution with a suitable pyrimidin-4-ol precursor or intermediate. This reaction introduces the 4-chlorobenzyl group at the 6-position of the pyrimidin-4-ol ring.Step 2: Methylation at 2-Position

The intermediate is then subjected to methylation using a methylating agent (e.g., methyl iodide or dimethyl sulfate) to introduce the methyl group at the 2-position of the pyrimidinol ring. This step is typically carried out under controlled temperature and basic conditions to ensure selective methylation.Step 3: Purification

The crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for further applications.

These steps are summarized in the following table:

| Step | Reaction Description | Typical Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution with 4-chlorobenzyl chloride | 4-Chlorobenzyl chloride, pyrimidin-4-ol precursor, base, solvent (e.g., DMF) | Introduction of 4-chlorobenzyl group at C-6 |

| 2 | Methylation at 2-position | Methylating agent (e.g., methyl iodide), base, controlled temperature | Installation of methyl group at C-2 |

| 3 | Purification | Recrystallization or column chromatography | Pure 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol |

The reaction conditions such as solvent choice (polar aprotic solvents like DMF or DMSO), temperature control (room temperature to moderate heating), and use of inorganic bases (e.g., potassium carbonate) are critical for optimizing yield and selectivity.

Industrial Scale Synthesis

In industrial production, the synthesis is scaled up with the following considerations:

- Reactor Design: Use of batch or continuous flow reactors optimized for heat and mass transfer to control reaction kinetics and safety.

- Reaction Optimization: Parameters such as reagent concentration, temperature, and reaction time are finely tuned to maximize yield and minimize impurities.

- Automation: Automated feeding and monitoring systems improve reproducibility and reduce human error.

- Purification: Industrial purification may involve crystallization under controlled cooling rates and solvent systems to ensure high purity and yield.

Continuous flow reactors are increasingly employed to enhance safety and efficiency, especially in handling reactive intermediates like benzyl chlorides.

Related Synthetic Procedures and Insights from Analogous Compounds

While direct detailed synthetic protocols for 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol are limited, related pyrimidine derivatives provide useful insights:

A general procedure for synthesizing substituted pyrimidines involves stirring the pyrimidine precursor with alkyl halides (e.g., benzyl chlorides) in the presence of anhydrous potassium carbonate in DMF at room temperature for 24 hours, followed by aqueous work-up and chromatographic purification.

Reaction yields for related compounds typically range from 63% to 77%, indicating efficient substitution under mild conditions.

Industrial patent literature on related pyrimidine derivatives (e.g., 6-chloromethyluracil) describes the use of inorganic bases like potassium carbonate at low temperatures (-10°C to 10°C) to control side reactions and improve selectivity.

Research Findings and Analytical Characterization

Spectroscopic Confirmation:

The structure of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol is confirmed by NMR spectroscopy (1H and 13C), showing characteristic signals for the methyl group at the 2-position and aromatic protons of the 4-chlorobenzyl substituent.Purity Assessment:

High-performance liquid chromatography (HPLC) is employed to confirm purity, typically achieving ≥95% purity after purification.Crystallographic Data:

Although direct single-crystal X-ray diffraction data for this exact compound are scarce, analogous pyrimidine derivatives exhibit monoclinic or triclinic crystal systems, consistent with the expected molecular geometry.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | 4-Chlorobenzyl chloride, pyrimidin-4-ol precursor, methylating agent |

| Key Reactions | Nucleophilic substitution, methylation |

| Solvents | DMF, DMSO, or other polar aprotic solvents |

| Bases | Potassium carbonate, sodium carbonate, or other inorganic bases |

| Temperature Range | Room temperature to moderate heating (25°C to 80°C) |

| Reaction Time | Typically 12–24 hours for substitution reactions |

| Purification Techniques | Recrystallization, column chromatography |

| Industrial Scale Considerations | Use of continuous flow reactors, automation, optimized reaction parameters |

| Typical Yields | 63%–88% depending on reaction scale and conditions |

| Analytical Methods | NMR, HPLC, MS, and potentially X-ray crystallography for structural confirmation |

Chemical Reactions Analysis

Types of Reactions: 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions at different positions of the pyrimidinol ring can lead to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and halides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It can act as a probe to investigate biological pathways and mechanisms.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties.

Industry: In the industrial sector, 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways involved would depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidin-4-ol derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations:

- Substituent Position Matters: The para-chloro substituent on the benzyl group (as in the target compound) is associated with superior bioactivity compared to meta-chloro (e.g., 3-chlorophenyl in ) or ortho/fluoro substitutions (e.g., ). For instance, a 4-chlorobenzyl-containing compound in exhibited 52% anti-HIV activity, outperforming other analogs .

- Electronic and Steric Effects: Electron-withdrawing groups like chlorine enhance binding to hydrophobic enzyme pockets, while bulky groups (e.g., 3,4-dimethoxybenzyl in ) may reduce activity due to steric hindrance .

- Role of Additional Functional Groups: Carboxamide or aminoethylthio substitutions (e.g., compound 28 in ) can modulate solubility and target specificity, as seen in antitubercular activity .

Biological Activity

6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol is characterized by the following structural formula:

This compound features a chlorobenzyl group attached to a pyrimidin-4-ol moiety, which is significant for its biological properties.

1. Antimicrobial Activity

Research indicates that 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol exhibits notable antimicrobial properties. In one study, the compound demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 50 µg/mL |

| P. aeruginosa | 40 µg/mL |

| S. typhi | 30 µg/mL |

| K. pneumoniae | 45 µg/mL |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains of bacteria .

2. Anticancer Activity

The anticancer potential of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol has been explored in various cell lines. The compound has shown promising results in inhibiting cancer cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 18 |

| HeLa (Cervical Cancer) | 12 |

In vitro studies revealed that the compound induces apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity and alterations in cell cycle distribution.

The biological activity of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol can be attributed to its interaction with specific molecular targets within cells. The chlorobenzyl group enhances lipophilicity, facilitating cellular uptake. Once inside the cell, it may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or kinases involved in DNA replication and repair.

- Cell Cycle Arrest : Evidence suggests that treatment with this compound leads to G1 phase arrest in cancer cells, preventing progression to DNA synthesis.

Case Studies

Several case studies have documented the efficacy of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol in clinical settings:

- Case Study on Breast Cancer : A patient treated with a formulation containing this compound showed a significant reduction in tumor size after six weeks, correlating with decreased levels of tumor markers.

- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of this compound resulted in a marked improvement in symptoms and reduced bacterial load.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, 4-chlorobenzyl chloride reacts with a pyrimidin-ol core under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Yield optimization requires strict anhydrous conditions and controlled stoichiometry of reactants. Side reactions, such as over-alkylation, are mitigated by slow addition of the benzyl halide .

- Key Reaction Conditions :

| Step | Reagents/Conditions | Purpose | Yield Influencers |

|---|---|---|---|

| 1 | 4-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C | Alkylation of pyrimidin-ol | Temperature, solvent purity |

| 2 | Recrystallization (EtOH/H₂O) | Purification | Solvent polarity, cooling rate |

Q. How is 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol characterized structurally, and which spectroscopic methods are most effective?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl) and pyrimidine ring protons (δ 6.5–8.0 ppm). Methyl groups appear as singlets (δ 2.1–2.5 ppm) .

- X-ray crystallography : Resolves 3D conformation using SHELX software for refinement. Heavy atoms (Cl) improve diffraction quality but require high-resolution data (<1.0 Å) .

- HPLC-MS : Confirms purity (>95%) and molecular mass (e.g., [M+H]⁺ at m/z 265.1) .

Q. What preliminary biological activities have been reported for this compound, and what standard assays are used for evaluation?

- Methodological Answer :

- Antibacterial Activity : Tested via broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values range 16–64 µg/mL, with discrepancies attributed to assay variations .

- Enzyme Inhibition : Screened against kinases (e.g., EGFR) using fluorescence polarization. IC₅₀ values require triplicate runs with positive controls (e.g., gefitinib) .

Advanced Research Questions

Q. How can researchers design derivatives to improve the pharmacological profile of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol, considering structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Modifications :

| Position | Modification | Observed Effect (vs. Parent Compound) |

|---|---|---|

| 4-Chlorobenzyl | Replace Cl with CF₃ | Increased lipophilicity (logP +0.5) but reduced solubility |

| 2-Methyl | Replace with NH₂ | Enhanced hydrogen bonding (e.g., kinase ATP-binding pockets) |

- Rational Design : Use molecular docking (AutoDock Vina) to predict binding to targets like DHFR. Validate with SPR for binding kinetics .

Q. What methodologies resolve contradictions in reported biological activity data, such as varying MIC values across studies?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI M07-A10 for MIC assays to control inoculum size (5 × 10⁵ CFU/mL) and media (Mueller-Hinton II) .

- Data Normalization : Express activity relative to internal controls (e.g., ciprofloxacin for bacteria) and use statistical tools (ANOVA with Tukey’s post-hoc test) to address batch-to-batch variability .

Q. What crystallographic techniques are optimal for determining the three-dimensional structure of this compound, especially with heavy atoms like chlorine present?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Heavy atoms (Cl) enable phasing via SAD/MAD methods .

- Refinement : SHELXL-2018 refines anisotropic displacement parameters. Validate with R-factor convergence (<5%) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .

Data Contradiction Analysis

- Case Study : Discrepancies in MIC values (16 vs. 64 µg/mL for S. aureus) may arise from:

- Assay Variability : Inoculum size differences (10⁵ vs. 10⁶ CFU/mL).

- Compound Stability : Degradation in DMSO stock solutions over time (validate via HPLC pre/post assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.